molecular formula C11H10BrNO B2451809 3-bromo-2,6-dimethylquinolin-4(1H)-one CAS No. 123637-36-5

3-bromo-2,6-dimethylquinolin-4(1H)-one

Cat. No. B2451809
CAS RN: 123637-36-5
M. Wt: 252.111
InChI Key: VZXYQIVFTWUMNT-UHFFFAOYSA-N
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Description

3-bromo-2,6-dimethylquinolin-4(1H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Scientific Research Applications

Synthesis Techniques

  • One-Pot Synthesis Under Microwave Irradiation : The synthesis of 2,3-disubstituted-4(3H)-quinazolinones, including derivatives of 3-bromo-2,6-dimethylquinolin-4(1H)-one, can be achieved through a one-pot three-component method involving isatoic anhydride, orthoesters, and amines in the presence of KAl(SO4)2·12H2O (Alum). This process is facilitated under microwave irradiation and solvent-free conditions (Mohammadi & Hossini, 2011).

  • Ultrasound-Promoted Coupling with Lithium Wire : Research on sonochemical reactions involving bromo-substituted quinolines, such as 2-bromo-4-methylquinoline, indicates significant dehalogenation and potential synthetic applications through sonochemical dehalogenation (Osborne & Clifton, 1991).

Chemical Transformations

  • Reactions with Nucleophiles : Brominated quinoline derivatives, including those with a 4-bromomethyl group, react with monofunctional nucleophiles in the presence of acid acceptors to yield expected products. This demonstrates their utility in selective alkylation reactions (Brown, 1968).

  • Photolabile Protecting Group : Brominated quinoline compounds, such as 8-bromo-7-hydroxyquinoline, have been explored as photolabile protecting groups for carboxylic acids. They show greater efficiency and sensitivity for multiphoton-induced photolysis, useful in in vivo applications (Fedoryak & Dore, 2002).

  • Friedländer Synthesis for Chelating Ligands : The Friedländer condensation involving bromo-substituted quinolines leads to the formation of novel chelating ligands, which are integral in metal complexation reactions (Hu, Zhang & Thummel, 2003).

Biological Applications

  • Antiangiogenic Effects : Certain bromoquinolinone derivatives, including 3-bromoquinolin-4(1H)-ones, exhibit antiangiogenic activities. They inhibit endothelial cell proliferation and neovessel growth, suggesting their potential in therapeutic applications (Mabeta, Auer & Mphahlele, 2009).

  • Antiviral Activities : Novel quinazolin-4(3H)-ones, synthesized by microwave techniques, have been evaluated for their antiviral activities against various respiratory and biodefense viruses. These compounds demonstrate significant efficacy, indicating their potential in antiviral drug development (Selvam et al., 2007).

  • Antifungal Bioactivities : Certain 3-alkylquinazolin-4-one derivatives, synthesized through phase transfer catalysis, exhibit notable antifungal activities. This includes compounds like 6-bromo-3-propylquinazolin-4-one (Ouyang et al., 2006).

properties

IUPAC Name

3-bromo-2,6-dimethyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-6-3-4-9-8(5-6)11(14)10(12)7(2)13-9/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXYQIVFTWUMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C(C2=O)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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